molecular formula C13H8O2 B13687150 Naphtho[2,1-b]furan-1-carbaldehyde

Naphtho[2,1-b]furan-1-carbaldehyde

Cat. No.: B13687150
M. Wt: 196.20 g/mol
InChI Key: ILXXIRRRLVDDJH-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-1-carbaldehyde is an organic compound that belongs to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an aldehyde functional group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing naphtho[2,1-b]furan-1-carbaldehyde involves an organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy. This method utilizes aryl allyl ethers as starting materials, which undergo high atomic utilization transformation to yield the desired compound . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the oxidation and activation processes.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphtho[2,1-b]furan-1-carboxylic acid.

    Reduction: Naphtho[2,1-b]furan-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of naphtho[2,1-b]furan-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been studied for their ability to inhibit enzymes or interact with cellular receptors, leading to various biological effects . The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-3-carbaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.

    Naphtho[1,2-b]furan-2-carbaldehyde: Differently fused ring system with the aldehyde group at a different position.

Uniqueness

Naphtho[2,1-b]furan-1-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This uniqueness makes it a valuable compound for developing new materials and exploring novel chemical reactions .

Properties

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

benzo[e][1]benzofuran-1-carbaldehyde

InChI

InChI=1S/C13H8O2/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-8H

InChI Key

ILXXIRRRLVDDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C=O

Origin of Product

United States

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